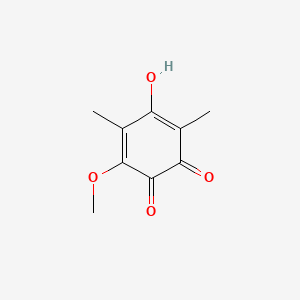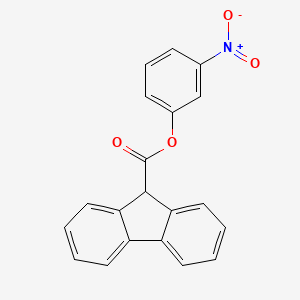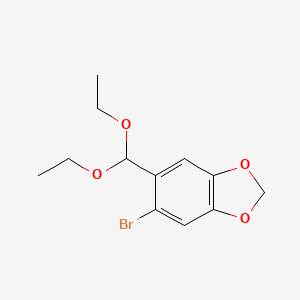
5-Bromo-6-(diethoxymethyl)-2H-1,3-benzodioxole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-6-(diethoxymethyl)-2H-1,3-benzodioxole is a chemical compound that belongs to the benzodioxole family. This compound is characterized by the presence of a bromine atom at the 5th position and a diethoxymethyl group at the 6th position on the benzodioxole ring. Benzodioxoles are known for their diverse applications in organic synthesis and medicinal chemistry due to their unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid . The reaction is carried out at room temperature to ensure selective bromination at the 5th position.
After bromination, the diethoxymethyl group can be introduced through a reaction with diethoxymethane in the presence of a strong acid catalyst such as hydrochloric acid . The reaction is typically conducted under reflux conditions to achieve high yields.
Industrial Production Methods
On an industrial scale, the production of 5-Bromo-6-(diethoxymethyl)-2H-1,3-benzodioxole may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high throughput .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-6-(diethoxymethyl)-2H-1,3-benzodioxole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The diethoxymethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the diethoxymethyl group to a hydroxyl group.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in acetic acid.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
Substitution: Formation of 5-substituted benzodioxoles.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Aplicaciones Científicas De Investigación
5-Bromo-6-(diethoxymethyl)-2H-1,3-benzodioxole has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-Bromo-6-(diethoxymethyl)-2H-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. The bromine atom and diethoxymethyl group contribute to its reactivity and ability to form covalent bonds with biological molecules . This interaction can lead to the inhibition of enzymes or disruption of cellular processes, resulting in its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2,3-dimethoxy-6-methyl-1,4-benzoquinone: Known for its electron-transfer activity and radical properties.
5-Bromoindole: Used in the synthesis of various indole derivatives with biological activities.
5-Bromo-6-methyl imidazopyrazine: Investigated for its potential as a pharmaceutical intermediate.
Uniqueness
5-Bromo-6-(diethoxymethyl)-2H-1,3-benzodioxole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
78265-25-5 |
|---|---|
Fórmula molecular |
C12H15BrO4 |
Peso molecular |
303.15 g/mol |
Nombre IUPAC |
5-bromo-6-(diethoxymethyl)-1,3-benzodioxole |
InChI |
InChI=1S/C12H15BrO4/c1-3-14-12(15-4-2)8-5-10-11(6-9(8)13)17-7-16-10/h5-6,12H,3-4,7H2,1-2H3 |
Clave InChI |
BNJKUUKZFDSDIW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C1=CC2=C(C=C1Br)OCO2)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



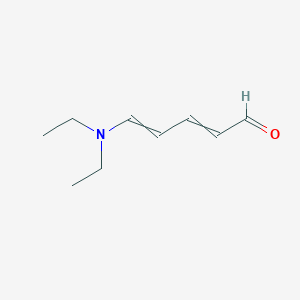

![5-[5-(3-chlorophenyl)furan-2-yl]-2H-tetrazole](/img/structure/B14449968.png)




![(7-Oxabicyclo[4.1.0]hept-3-en-1-yl)methanol](/img/structure/B14449991.png)
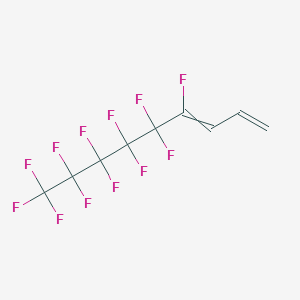
![4-[(4E)-4-[(4-chlorophenyl)methylidene]-2,3-dioxopyrrolidin-1-yl]butanoic acid](/img/structure/B14450004.png)
